molecular formula C16H19N2O2+ B1244121 Quinocitrinine B

Quinocitrinine B

Cat. No.: B1244121
M. Wt: 271.33 g/mol
InChI Key: GTNBOKIWQUJZFH-LKFCYVNXSA-O
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Description

Quinocitrinine B is a natural product found in Penicillium citrinum with data available.

Properties

Molecular Formula

C16H19N2O2+

Molecular Weight

271.33 g/mol

IUPAC Name

(3R)-3-[(2S)-butan-2-yl]-6-hydroxy-4-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-4-ium-1-one

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)14-15-12(16(20)17-14)7-10-5-6-11(19)8-13(10)18(15)3/h5-9,14H,4H2,1-3H3,(H,17,20)/p+1/t9-,14+/m0/s1

InChI Key

GTNBOKIWQUJZFH-LKFCYVNXSA-O

Isomeric SMILES

CC[C@H](C)[C@@H]1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1

Canonical SMILES

CCC(C)C1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1

Synonyms

quinocitrinine B

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathway and Key Reactions

The total synthesis of quinocitrinine B involves three critical reactions (Fig. 1):

a. Friedlander Condensation
This reaction forms the quinoline core using 2-aminobenzaldehyde derivatives and ketones. Optimization studies (Table 1) identified acetic acid as the optimal solvent, minimizing epimerization at C-11 while achieving 72% yield.

ConditionSolventTemp (°C)Epimerization (SS:RS)Yield
StandardAcOH10096:472%
Lewis acid (FeCl₃)Toluene8085:1568%
Basic (NaOAc)EtOH6091:958%

b. N-Methylation
Methyl triflate in dichloromethane at room temperature introduced the N⁺-Me group but caused partial Boc deprotection and increased C-11 epimerization (SS:RS ratio shifted from 96:4 to 83:17).

c. O-Demethylation
BBr₃ in dichloromethane (7 days, 0°C) achieved full demethylation but required careful temperature control to prevent decomposition.

Epimerization Dynamics

The C-11 stereocenter proved highly labile under reaction conditions (Fig. 2):

  • Friedlander step : Acidic conditions caused 4% epimerization

  • Methylation : Increased to 17% RS isomer

  • Demethylation : Final ratio stabilized at 83:17 SS:RS

Structural Validation Challenges

Comparative NMR analysis revealed discrepancies between synthetic and natural this compound (Table 2):

PositionSynthetic δ (ppm)Natural δ (ppm) Δδ
C-2102.78116.6-13.82
C-6123.6129.8-6.2
C-8119.9111.0+8.9
N⁺-Me39.236.8+2.4

These differences suggest either structural misassignment in natural isolates or distinct stabilization effects in biological matrices .

Stability Under Functionalization

Attempted synthesis of analogs revealed:

  • N-Alkylation : Required stoichiometric methyl triflate; larger alkyl groups led to <20% yields

  • O-Derivatization : Demethylated form showed instability above 40°C (15% decomposition/hr)

  • Reduction : Hydrogenation of the quinolinium ring caused complete structural degradation

The synthetic journey highlights this compound's sensitivity to both electronic and steric factors, particularly at the C-11 position. While the developed route provides access to structural analogs, the observed NMR discrepancies underscore the need for further validation of the natural product's proposed structure .

Figure 1. Synthetic pathway for this compound:

text
(i) Friedlander condensation → Quinoline core formation (ii) N-Methylation → Cationic center installation (iii) O-Demethylation → Final product isolation

Figure 2. Epimerization progression through synthesis:

text
SS:RS ratio Starting material: 100:0 Post-Friedlander: 96:4 Post-Methylation: 83:17 Final product: 83:17

Preparation Methods

Microwave-Assisted Friedlander Condensation

The Friedlander reaction between 2-amino-4-methoxybenzaldehyde (3) and SS-tetramic acid (4) (derived from natural amino acids) forms the tricyclic quinoline framework (5h) . Microwave irradiation in dimethylformamide (DMF) at 80°C for 30 minutes minimizes epimerization at C-11, yielding a 96:4 ratio of SS:RS isomers. Protic solvents like ethanol or acetic acid increase epimerization due to acid-catalyzed keto-enol tautomerism, whereas aprotic solvents preserve stereochemical integrity (Table 1).

Table 1: Optimization of Friedlander Condensation Conditions

SolventTemperatureTimeSS:RS RatioYield
Ethanol80°C60 min85:1530%
Acetic Acid80°C30 min70:3050%
DMF80°C30 min96:435%

The Boc-protecting group on tetramic acid is partially cleaved during this step, necessitating post-reaction deprotection with trifluoroacetic acid.

N-Methylation with Methyl Triflate

Quinoline intermediate 5h undergoes N-methylation using methyl triflate in dichloromethane at room temperature for 48 hours, yielding 6h as a quinolinium salt. This step introduces a permanent positive charge on the nitrogen, facilitating subsequent demethylation. However, residual Lewis acidity from methyl triflate exacerbates epimerization, altering the SS:RS ratio from 96:4 to 83:17 (Figure 1).

Figure 1: Epimerization During N-Methylation

  • Initial SS:RS ratio (5h): 96:4

  • Post-methylation ratio (6h): 83:17

O-Demethylation with Boron Tribromide

Cleavage of the methoxy group in 6h using boron tribromide (BBr₃) at room temperature for seven days furnishes quinocitrinine B (7) . Microwave-assisted demethylation (120°C, 120 minutes) shortens reaction time but reduces yield due to decomposition. The final product retains the 83:17 epimeric ratio, confirming this compound as the minor diastereomer.

Analytical Characterization and Challenges

High-Resolution Mass Spectrometry (HR-MS)

Synthetic this compound (7) exhibits an HR-MS molecular ion peak at m/z 289.133 (calculated) and 289.132 (observed), consistent with the molecular formula C₁₆H₁₉NO₃.

NMR Spectroscopy and Epimerization

¹H-NMR analysis of C-11 proton resonances distinguishes SS and RS isomers. In 6h , the SS isomer displays a doublet at δ 5.25 ppm (J = 6.5 Hz), while the RS isomer resonates at δ 5.18 ppm (J = 7.2 Hz). Integration of these signals quantifies epimerization levels, critical for assessing synthetic fidelity.

Biological Activity Discrepancies

Despite structural similarity to natural isolates, synthetic this compound lacks antibiotic activity against Arthrobacter globiformis and Yarrowia lipolytica, suggesting misassignment of the original structure.

Optimization Strategies for Epimerization Control

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) at temperatures ≤80°C minimize C-11 epimerization during Friedlander condensation. Protic solvents or elevated temperatures (>100°C) promote racemization via enolate intermediates.

Lewis Acid Catalysis

Methyl triflate’s dual role as methylating agent and Lewis acid necessitates strict temperature control. Conducting reactions at 0°C reduces epimerization but prolongs reaction time (72 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinocitrinine B
Reactant of Route 2
Quinocitrinine B

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